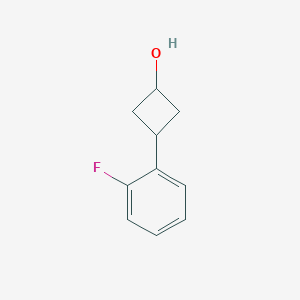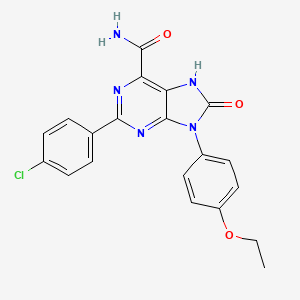![molecular formula C19H20FN5O2S B2819732 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105236-22-3](/img/structure/B2819732.png)
2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyridazine ring which is a type of fused bicyclic heterocycle . This type of structure is often found in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyridazine ring and the introduction of the fluorophenyl and tetrahydrofuran groups . The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and tetrahydrofuran groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazolo[3,4-d]pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorine atom, for example, could influence these properties .科学的研究の応用
Chemical Synthesis and Drug Design
Research on compounds with similar structures, such as various pyrazole, pyridazine, and acetamide derivatives, often focuses on the synthesis of novel molecules with potential biological activity. These studies aim to expand the chemical space of compounds with therapeutic potential, exploring their synthesis, structural characterization, and preliminary biological evaluations (Zaitseva et al., 2020; Hamama et al., 2013). These synthetic efforts are crucial for discovering new drugs and understanding the structure-activity relationships that govern their biological effects.
Antimicrobial and Antitumor Activities
Several studies have been conducted on compounds with pyrazole, pyridazine, and thiazole moieties to evaluate their antimicrobial and antitumor properties. These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines, suggesting potential use in developing new antimicrobial and anticancer therapies (Darwish et al., 2014; Shams et al., 2010). This highlights the significance of exploring structurally similar compounds for new therapeutic applications.
Metabolic Studies and Drug Metabolism
Compounds with complex structures, including various substituted pyrazines and acetamides, are often subjects of metabolic studies to understand their biotransformation and the implications for drug design and safety. Such research is essential for identifying metabolic pathways, potential metabolites, and their pharmacological or toxicological effects, guiding the optimization of drug candidates for better efficacy and safety profiles (Sang et al., 2016).
Antioxidant Properties
Research on similar compounds has also explored their potential antioxidant activities, which can contribute to the development of treatments for conditions associated with oxidative stress. These studies aim to evaluate the ability of these compounds to scavenge free radicals or inhibit oxidative processes, which could make them valuable in treating diseases like cancer, neurodegenerative disorders, and cardiovascular diseases (Hamama et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-12-16-10-22-25(14-6-4-13(20)5-7-14)18(16)19(24-23-12)28-11-17(26)21-9-15-3-2-8-27-15/h4-7,10,15H,2-3,8-9,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQZWDKHUSCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3CCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)



![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
